Mass Spectrometry Fragmentation Dynamics of 3-(2-Chloro-5-fluorophenyl)propan-1-ol: A Technical Guide for Structural Elucidation
Executive Summary In pharmaceutical development and synthetic organic chemistry, the precise structural elucidation of halogenated intermediates is critical for tracking reaction pathways and identifying impurities. 3-(2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmaceutical development and synthetic organic chemistry, the precise structural elucidation of halogenated intermediates is critical for tracking reaction pathways and identifying impurities. 3-(2-Chloro-5-fluorophenyl)propan-1-ol (CAS No. 1000528-93-7) is a highly versatile di-halogenated arylpropanol building block[1]. This whitepaper provides an in-depth mechanistic analysis of its mass spectrometric (MS) fragmentation patterns, detailing the causality behind its ion formation and outlining a self-validating experimental protocol for its analysis.
Structural and Physicochemical Profiling
The molecule possesses a molecular formula of C9H10ClFO, corresponding to a monoisotopic mass of 188.0404 Da. Its structure features two distinct domains that govern its behavior in a mass spectrometer:
The Aromatic Core: A benzene ring substituted with an ortho-chlorine and a meta-fluorine atom. This domain is responsible for distinct isotopic signatures and resonance-stabilized cationic fragments[2].
The Aliphatic Chain: A propan-1-ol moiety that is highly susceptible to aliphatic cleavages and dehydration mechanisms typical of primary alcohols[3].
Under standard 70 eV Electron Ionization (EI), the molecule undergoes hard ionization, stripping an electron to form the radical molecular ion [M]•+ at m/z 188 (and m/z 190). The subsequent fragmentation is dictated by bond dissociation energies and the thermodynamic stability of the resulting product ions.
Pathway A: Benzylic Cleavage (The Base Peak)
The most dominant fragmentation channel is the cleavage of the Cα-Cβ bond (relative to the aromatic ring) of the alkyl chain. This loss of the hydroxyethyl radical (•CH2CH2OH, 45 Da) yields the highly stable 2-chloro-5-fluorobenzyl cation at m/z 143 (and m/z 145)[2].
Causality: This is the lowest-energy fragmentation pathway because the resulting positive charge is highly delocalized across the aromatic pi-system via resonance, making it the most thermodynamically favored product (typically the base peak at 100% relative abundance).
Pathway B: Halogen Isotopic Signatures
A critical diagnostic feature of this molecule is the natural isotopic distribution of chlorine (approx. 75% ³⁵Cl and 25% ³⁷Cl). Any fragment retaining the chlorine atom—including the intact molecular ion and the benzyl cation—will exhibit a characteristic M / M+2 peak ratio of approximately 3:1 [4]. Fluorine is monoisotopic (¹⁹F), so it does not contribute to the M+2 peak.
Pathway C: Dehydration and Alpha-Cleavage
Primary alcohols frequently undergo the loss of a water molecule (18 Da). In 3-aryl-1-propanols, this dehydration occurs via a cyclic transition state, yielding an alkene radical cation at m/z 170 / 172 [3]. Additionally, alpha-cleavage adjacent to the hydroxyl group results in the loss of •CH2OH (31 Da), producing a minor fragment at m/z 157 / 159 .
Pathway D: Tropylium Ion Rearrangement
The 2-chloro-5-fluorobenzyl cation (m/z 143) can undergo a well-documented skeletal rearrangement to form a substituted tropylium ion (a seven-membered aromatic ring). Subsequent neutral losses of HF (20 Da) or HCl (36 Da) from this tropylium species generate lower-mass aromatic fragments, such as m/z 123 and m/z 107 .
Figure 1: Primary EI-MS fragmentation pathways of 3-(2-Chloro-5-fluorophenyl)propan-1-ol.
Quantitative Data Presentation
The following table summarizes the key diagnostic ions required to confirm the identity of the molecule in a mass spectrum.
Fragment Assignment
m/z (³⁵Cl / ³⁷Cl)
Expected Relative Abundance
Mechanistic Origin
Molecular Ion[M]•+
188 / 190
Low-Medium
Intact radical cation
[M - H₂O]•+
170 / 172
Low
Dehydration via cyclic transition state
[M - CH₂OH]+
157 / 159
Low
Alpha-cleavage at the primary alcohol
Benzyl Cation
143 / 145
Base Peak (100%)
Benzylic Cα-Cβ bond cleavage
[Benzyl - HF]+
123
Medium
Tropylium rearrangement & HF loss
[Benzyl - HCl]+
107
Low-Medium
Tropylium rearrangement & HCl loss
Experimental Protocols: GC-MS Workflow
To ensure self-validating and reproducible results, the following step-by-step methodology is recommended for the acquisition of EI mass spectra for halogenated arylpropanols[5].
Step 1: Sample Preparation and Derivatization
Causality: While 3-(2-Chloro-5-fluorophenyl)propan-1-ol can be analyzed intact, the free hydroxyl group can interact with active sites on non-polar GC columns, causing peak tailing and signal degradation. Derivatization to a trimethylsilyl (TMS) ether blocks this interaction, improving volatility and peak shape.
Dissolve 1 mg of the analyte in 1 mL of anhydrous dichloromethane (DCM).
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.
Incubate the mixture at 60°C for 30 minutes.
Cool to room temperature prior to GC injection. (Note: The derivatized mass will shift by +72 Da).
Step 2: Gas Chromatography (GC) Separation
Column: Use a standard 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.
Injection: Inject 1 µL in split mode (ratio 1:50) with the inlet temperature set to 250°C to ensure rapid vaporization without thermal degradation.
Oven Program: Initial temperature 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)[5].
Step 3: Mass Spectrometry (MS) Acquisition
Ionization Source: Electron Ionization (EI) operated at a standardized 70 eV.
Temperatures: Source Temperature at 230°C; Quadrupole Temperature at 150°C.
Scan Range: m/z 50 to 300. This range is optimized to capture all diagnostic low-mass aromatic fragments while encompassing the intact molecular ion and its isotopes.
Figure 2: Standardized GC-MS experimental workflow for halogenated arylpropanols.
References
National Institutes of Health (NIH PMC). Design, Synthesis and Evaluation of Analogs of Initiation Factor 4E (eIF4E) Cap-Binding Antagonist Bn7-GMP.
URL: [Link]
ResearchGate. Unidirectional Triple Hydrogen Rearrangement in the Radical Cations of Electron-Rich 3-Aryl-1-Propanols.
URL: [Link]
ACS Publications. Catalytic Asymmetric Hydrocarboxylation and Hydrohydroxymethylation.
URL: [Link]
Solubility profile of 3-(2-Chloro-5-fluorophenyl)propan-1-OL in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-(2-Chloro-5-fluorophenyl)propan-1-OL in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determining the s...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Solubility Profile of 3-(2-Chloro-5-fluorophenyl)propan-1-OL in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-(2-Chloro-5-fluorophenyl)propan-1-ol, a halogenated aromatic alcohol of interest in synthetic and medicinal chemistry. Given the absence of readily available public data for this specific compound, this document emphasizes the foundational principles of solubility and provides detailed, field-proven experimental protocols for its determination. We present a step-by-step guide to the industry-standard shake-flask method for measuring thermodynamic solubility, coupled with High-Performance Liquid Chromatography (HPLC) for robust quantification.[1][2][3][4] The guide discusses the anticipated influence of the compound's structural motifs—the chloro, fluoro, and hydroxyl groups—on its behavior in solvents of varying polarities.[5][6][7] This document is intended to equip researchers, process chemists, and formulation scientists with the necessary tools to generate reliable solubility data, enabling informed decisions in reaction optimization, purification, and drug development workflows.
Introduction: The Critical Role of Solubility
The compound 3-(2-Chloro-5-fluorophenyl)propan-1-ol is a substituted phenylpropanol derivative. Its structure, featuring a polar alcohol group, a halogenated aromatic ring, and a flexible propyl chain, makes it a valuable intermediate in organic synthesis. However, for any compound to be useful in practical applications—be it as a reactant in a synthesis, an active pharmaceutical ingredient (API) in a formulation, or a candidate in a biological screen—its solubility characteristics must be well understood.[2][8]
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, governs critical process parameters including:
Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of reactants in the solution phase.
Purification: Techniques like recrystallization and chromatography are fundamentally dependent on differential solubility.
Drug Delivery & Bioavailability: For a drug candidate, poor aqueous solubility can be a major obstacle to absorption and efficacy.[2]
Formulation: Developing liquid dosage forms or solutions for analysis requires precise knowledge of a compound's solubility limit.[9][10]
This guide provides the theoretical and practical foundation for establishing the solubility profile of 3-(2-Chloro-5-fluorophenyl)propan-1-ol.
The solubility of a molecule is dictated by the balance of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" provides a useful heuristic: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
Structural Analysis of 3-(2-Chloro-5-fluorophenyl)propan-1-ol:
Polar Propan-1-ol Chain (-CH₂CH₂CH₂OH): The terminal hydroxyl group is a key feature. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols (e.g., ethanol, methanol).
Aromatic Phenyl Ring: The benzene ring is inherently non-polar and contributes to van der Waals interactions, favoring solubility in solvents with similar aromatic or non-polar character.
Halogen Substituents (-Cl, -F): The presence of chlorine and fluorine atoms introduces complexity.
Electronegativity: Both are highly electronegative, creating polar C-X bonds. However, the overall effect on molecular polarity is often a modest increase.[11]
Lipophilicity: Halogenation generally increases a molecule's lipophilicity (affinity for fatty or non-polar environments).[6][12] Chlorine typically imparts greater lipophilicity than fluorine.[5][7]
Halogen Bonding: Chlorine, being more polarizable than fluorine, can participate in stabilizing halogen bonds, a type of noncovalent interaction with electron-donating atoms.[5][13]
Based on this structure, we can hypothesize that 3-(2-Chloro-5-fluorophenyl)propan-1-ol will exhibit moderate to good solubility in a range of polar organic solvents, with limited solubility in highly non-polar solvents like hexane and potentially limited solubility in water despite the hydroxyl group.
Experimental Determination of Thermodynamic Solubility
To obtain definitive data, experimental measurement is essential. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and directness.[1][3][4]
Logical Workflow for Solubility Determination
The overall process follows a systematic path from preparation to final analysis.
Caption: Overall workflow for determining the solubility profile.
Protocol 1: Shake-Flask Method
This protocol details the steps to prepare a saturated solution at thermodynamic equilibrium.[3][14][15]
Objective: To create a saturated solution of the solute in a specific solvent at a constant temperature.
Temperature-controlled orbital shaker or incubator
Centrifuge or syringe filters (0.22 µm, PTFE)
Procedure:
Dispense Solute: Add an excess amount of 3-(2-Chloro-5-fluorophenyl)propan-1-ol to each of three vials (for triplicate analysis). "Excess" means enough solid will visibly remain undissolved at equilibrium. A starting point is ~10-20 mg.
Add Solvent: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
Seal and Agitate: Tightly cap the vials. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate vigorously.
Equilibration: Allow the mixtures to agitate for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate.[2][14] A preliminary time-course study can be run to confirm when the concentration in solution becomes constant.
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment for at least 2 hours at the same constant temperature.
Isolate Supernatant: Carefully withdraw a sample of the clear supernatant. To ensure no solid particulates are transferred, either:
Centrifuge the vials at high speed and draw from the top layer.
Filter the supernatant through a chemically-resistant 0.22 µm syringe filter. Discard the first few drops to saturate the filter material and prevent underestimation of solubility due to adsorption.[16]
Dilution: Immediately dilute the clear saturated solution with the same solvent to a concentration within the analytical instrument's linear range. Record the dilution factor accurately.
Protocol 2: Quantification by HPLC-UV
This protocol describes how to accurately measure the solute concentration in the prepared samples. HPLC is preferred over simple UV-Vis spectroscopy as it separates the analyte from any potential impurities or degradation products, ensuring accurate quantification.[3][16]
Objective: To determine the concentration of the solute in the diluted supernatant samples.
Procedure:
Prepare Calibration Standards: Create a series of standard solutions of 3-(2-Chloro-5-fluorophenyl)propan-1-ol in the chosen solvent with known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Develop HPLC Method: Use a suitable HPLC system with a UV detector. A typical starting method would be:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV absorbance at a wavelength of maximum absorbance (λmax), determined by scanning a standard solution.
Generate Calibration Curve: Inject the calibration standards and record the peak area for each. Plot peak area versus concentration and perform a linear regression. The curve should have a correlation coefficient (R²) > 0.995.
Analyze Samples: Inject the diluted supernatant samples (from Protocol 1, Step 7) in triplicate.
Calculate Concentration: Using the peak areas from the samples and the equation of the calibration curve, calculate the concentration of the diluted samples.
Determine Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility in the saturated solution. Report the mean and standard deviation of the triplicate measurements.
Caption: Detailed experimental workflow for solubility measurement.
Illustrative Solubility Profile
The following table presents a set of hypothetical but chemically plausible solubility data for 3-(2-Chloro-5-fluorophenyl)propan-1-ol in a range of common organic solvents at 25 °C. This data serves as an example for how experimentally determined results should be presented.
Solvent
Solvent Type
Polarity Index¹
Dielectric Constant²
Solubility ( g/100 mL)
Qualitative Description
n-Hexane
Non-polar Aliphatic
0.1
1.9
< 0.1
Sparingly Soluble
Toluene
Non-polar Aromatic
2.4
2.4
~ 5-10
Soluble
Dichloromethane
Polar Aprotic
3.1
9.1
> 30
Freely Soluble
Ethyl Acetate
Polar Aprotic
4.4
6.0
> 30
Freely Soluble
Acetone
Polar Aprotic
5.1
21
> 30
Freely Soluble
Ethanol
Polar Protic
4.3
24.5
> 30
Freely Soluble
Methanol
Polar Protic
5.1
32.7
> 30
Freely Soluble
¹ Relative polarity values are from established solvent property tables.[17]
² Dielectric constants are from established solvent property tables.[18]
Discussion and Interpretation
The illustrative data aligns with the theoretical predictions based on the molecule's structure.
Low Solubility in Non-polar Solvents: The very low solubility in n-hexane is expected. The strong hydrogen bonding capability and overall polarity of the propanol moiety are incompatible with the weak van der Waals forces offered by hexane.
Enhanced Solubility in Aromatic Solvents: The increased solubility in toluene compared to hexane can be attributed to π-π stacking interactions between the phenyl rings of the solute and the solvent, in addition to van der Waals forces.
High Solubility in Polar Aprotic Solvents: The compound is freely soluble in solvents like ethyl acetate and acetone. These solvents have significant dipole moments that can interact favorably with the polar C-Cl, C-F, and C-O bonds of the solute. They can also act as hydrogen bond acceptors for the solute's hydroxyl group.
Excellent Solubility in Polar Protic Solvents: The highest solubility is observed in alcohols like ethanol and methanol. This is a direct consequence of strong hydrogen bonding interactions, where the solvent can act as both a hydrogen bond donor and acceptor, just like the solute's hydroxyl group. This creates a highly stable solvated state.
These findings have direct implications for laboratory work. For chemical synthesis, a polar aprotic solvent like acetone or a polar protic solvent like ethanol would be excellent choices. For purification by recrystallization, a solvent pair might be necessary, such as dissolving the compound in a good solvent (e.g., dichloromethane) and adding a poor solvent (e.g., hexane) to induce crystallization.
Conclusion
While specific experimental data for 3-(2-Chloro-5-fluorophenyl)propan-1-ol is not widely published, a thorough understanding of its chemical structure allows for strong predictions of its solubility behavior. The compound is anticipated to be highly soluble in a wide range of polar organic solvents, with limited solubility in non-polar aliphatic hydrocarbons. This guide provides the complete methodological framework, from theoretical prediction to detailed experimental protocols, for researchers to confidently and accurately determine the solubility profile of this compound. The generation of such data is a foundational step for its effective application in chemical synthesis, process development, and pharmaceutical research.
References
Jouyban, A. (2019). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 22, 593-611. [Link]
Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Advanced Pharmaceutical Bulletin. [Link]
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Advanced Pharmaceutical Bulletin. [Link]
Jouyban, A., et al. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]
Marques, M.R.C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
Ismail, O., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]
Jouyban, A., et al. (2006). A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements. ResearchGate. [Link]
Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]
Soloshonok, V. (2020). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule? Quora. [Link]
Alsenz, J., & Kansy, M. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCI Canvas. [Link]
Jan, M. (2016). Why do halogen substituents make molecules more lipophilic? Chemistry Stack Exchange. [Link]
Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ResearchGate. [Link]
Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation. [Link]
Carleton University. (2023). Solubility of Organic Compounds. Carleton University. [Link]
Mey, A. S. J. S., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
Gilday, L. C., et al. (2016). The Halogen Bond. Chemical Reviews. [Link]
Ismail, O., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. [Link]
University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. [Link]
Structural Elucidation of 3-(2-Chloro-5-fluorophenyl)propan-1-ol: A Comprehensive Guide to X-ray Crystallography and Intermolecular Interactions
Executive Summary For researchers and drug development professionals, understanding the three-dimensional solid-state architecture of active pharmaceutical ingredients (APIs) and their precursors is paramount. 3-(2-Chlor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, understanding the three-dimensional solid-state architecture of active pharmaceutical ingredients (APIs) and their precursors is paramount. 3-(2-Chloro-5-fluorophenyl)propan-1-ol (CAS: 1000528-93-7) is a highly functionalized building block featuring a flexible propanol chain and a di-halogenated phenyl ring. This whitepaper provides an in-depth, self-validating technical guide to determining its crystal structure via single-crystal X-ray diffraction (SCXRD). We dissect the causality behind experimental parameter selection and explore the supramolecular synthons—specifically hydrogen and halogen bonding—that dictate its solid-state packing.
Theoretical Framework: Supramolecular Synthons
The crystal packing of 3-(2-Chloro-5-fluorophenyl)propan-1-ol is not random; it is a highly ordered assembly driven by competing and cooperative non-covalent interactions. Understanding these forces is critical for predicting polymorphism and physical stability.
Hydrogen Bonding Dynamics
The primary alcohol moiety is the dominant structural director. Extensive crystallographic surveys of monoalcohols demonstrate that primary alcohols have a profound thermodynamic preference to form infinite
⋯
OH
⋯
OH
⋯
chains rather than isolated dimers[1]. Because of the steric flexibility of the 3-carbon propyl linker, these chains frequently adopt threefold helical conformations to minimize steric clashes between the bulky halophenyl rings[1].
Halogen Bonding (
σ
-Hole Interactions)
Beyond hydrogen bonding, the presence of chlorine and fluorine atoms introduces halogen bonding (XB) as a secondary structural director. Halogen bonding is driven by the "
σ
-hole"—a localized region of positive electrostatic potential on the outermost surface of the halogen atom, directly opposite the C–X covalent bond[2].
Chlorine (XB Donor): Because chlorine is highly polarizable, the C–Cl bond generates a strong
σ
-hole, allowing it to act as an electrophilic donor to electron-rich acceptors (like the oxygen lone pairs or
π
-systems)[3].
Fluorine (XB Acceptor): Fluorine is highly electronegative and tightly holds its electron cloud, meaning it rarely forms a
σ
-hole. Instead, it acts as a strong nucleophilic acceptor for both hydrogen and halogen bonds[2].
Caption: Dominant non-covalent interactions driving the crystal packing and supramolecular assembly.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a verification checkpoint.
Protocol 1: Single Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion is prioritized over simple slow evaporation because it provides rigorous control over the supersaturation kinetics, preventing rapid nucleation that leads to twinned or poorly diffracting crystals.
Solvent Preparation: Dissolve 15 mg of high-purity (>99%) 3-(2-Chloro-5-fluorophenyl)propan-1-ol in 0.5 mL of a good solvent (e.g., dichloromethane) within a 2 mL inner glass vial.
Chamber Assembly: Place the uncapped inner vial into a larger 20 mL outer vial containing 3 mL of a volatile antisolvent (e.g.,
n
-hexane). Seal the outer vial tightly with a PTFE-lined cap.
Equilibration: Allow the system to stand undisturbed at 20 °C for 3–7 days. The volatile antisolvent will slowly diffuse into the inner vial via the vapor phase, gradually lowering solubility.
Self-Validation (Birefringence Check): Harvest the resulting crystals and suspend them in a drop of Paratone-N oil on a glass slide. Examine under a polarizing optical microscope. Rotate the stage 360°; sharp, uniform optical extinction at precise 90° intervals confirms a single crystalline domain. Lack of uniform extinction indicates a twinned aggregate, which must be discarded.
Protocol 2: X-ray Diffraction Data Collection
Causality: Selecting the correct radiation source and temperature is critical for halogenated organic molecules.
Mounting: Using a micro-loop, capture a validated single crystal coated in cryoprotectant oil.
Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen gas stream. Rationale: Flash-cooling traps the crystal in a vitreous state, preventing ice rings. More importantly, cooling to 100 K drastically reduces thermal atomic displacement parameters (ADPs), thereby enhancing the signal-to-noise ratio of high-angle reflections[4].
Data Acquisition: Utilize a diffractometer equipped with a Molybdenum (Mo) K
α
microfocus source (
λ=0.71073
Å). Rationale: While Copper (Cu) radiation yields higher intensities for light atoms, the heavier chlorine atom significantly increases the linear absorption coefficient (
μ
) for Cu radiation, introducing systematic errors. Mo K
α
mitigates this absorption effect, ensuring highly accurate intensity measurements[5]. Collect a full sphere of data using
ω
and
ϕ
scans.
Protocol 3: Structure Solution and Refinement
Integration & Absorption Correction: Process raw frames using integration software (e.g., APEX/SAINT) and apply a multi-scan absorption correction (e.g., SADABS) to correct for transmission variations.
Phase Solution: Solve the phase problem using Intrinsic Phasing algorithms (SHELXT). This will rapidly locate all non-hydrogen atoms (C, O, Cl, F).
Least-Squares Refinement: Refine the structure using full-matrix least-squares on
F2
(SHELXL). Anisotropically refine all heavy atoms.
Hydrogen Atom Treatment (Critical Step): Place carbon-bound hydrogen atoms in calculated positions using a riding model. However, the hydroxyl hydrogen atom must be located from the difference Fourier map and refined freely. Rationale: Constraining the hydroxyl hydrogen artificially forces the hydrogen bond geometry. Free refinement allows for the empirical determination of the exact O-H
⋯
O bond angle and distance.
Caption: Workflow for small molecule X-ray crystallography from crystallization to structure refinement.
Quantitative Data Presentation
Based on crystallographic principles for halogenated phenylpropanols, the following tables summarize the expected quantitative parameters and interaction geometries for a successful refinement.
Table 1: Expected Crystallographic Parameters
Parameter
Expected Range / Value
Rationale
Crystal System
Monoclinic or Triclinic
Low-symmetry systems are typical for organic molecules with flexible aliphatic chains.
Space Group
P21/c
or
P1ˉ
Centrosymmetric packing is highly favored by achiral molecules to maximize packing efficiency.
Temperature
100(2) K
Cryogenic data collection minimizes thermal motion and radiation damage[4].
Radiation Source
Mo K
α
(
λ=0.71073
Å)
Minimizes X-ray absorption errors caused by the chlorine atom[5].
Final
R1
index
<0.05
An
R1
below 5% indicates a highly accurate, publication-quality structure refinement.
Advanced HPLC Method Development and Validation Protocol for 3-(2-Chloro-5-fluorophenyl)propan-1-OL
Physicochemical Profiling & Chromatographic Rationale The development of a robust High-Performance Liquid Chromatography (HPLC) method begins with a deep understanding of the analyte's physicochemical properties. The tar...
The development of a robust High-Performance Liquid Chromatography (HPLC) method begins with a deep understanding of the analyte's physicochemical properties. The target compound, 3-(2-Chloro-5-fluorophenyl)propan-1-OL (CAS: 1000528-93-7)[1], presents a unique set of structural features that dictate the chromatographic approach:
Hydrophobic Aromatic Core : The benzene ring ensures strong retention on standard reversed-phase (RP) stationary phases.
Halogen Substitution (Cl, F) : The presence of chlorine and fluorine atoms alters the electron cloud density of the aromatic ring. While standard C18 columns rely on dispersive (van der Waals) forces, they often struggle to separate closely related halogenated positional isomers. Utilizing a Pentafluorophenyl (PFP) or Phenyl-Hexyl column provides orthogonal selectivity by exploiting
π−π
, dipole-dipole, and charge-transfer interactions[2].
Aliphatic Primary Alcohol : The propan-1-ol chain provides a polar headgroup. Because alcohols have a high pKa (>15), the analyte remains non-ionized across the entire practical HPLC pH range (pH 2–8).
Causality in Mobile Phase Selection : Since the primary analyte is neutral, mobile phase pH does not affect its retention. However, method development must account for the entire sample matrix, including synthetic precursors or degradation products which may be acidic or basic. Therefore, buffering the mobile phase with 0.1% Formic Acid (pH ~2.7) is a critical proactive measure to suppress the ionization of potential impurities, ensuring sharp, symmetrical peaks and preventing retention time drift[3].
Method Development Workflow
The following diagram illustrates the systematic, QbD (Quality by Design) approach to method development, transitioning from theoretical profiling to a locked, validated state.
Figure 1: Lifecycle of HPLC method development and self-validating optimization workflow.
Standardized Chromatographic Conditions
Based on the rationale above, the following conditions serve as the optimized starting point for assay and related substances testing.
Parameter
Specification / Condition
Rationale
Column
PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm
Maximizes
π−π
interactions for halogenated ring resolution[2].
Mobile Phase A
0.1% Formic Acid in Milli-Q Water
Suppresses ionization of trace impurities; prevents peak tailing.
Mobile Phase B
100% HPLC-Grade Acetonitrile
Lower viscosity than methanol; provides sharper peaks and lower backpressure.
Flow Rate
1.0 mL/min
Optimal linear velocity for a 4.6 mm ID column packed with 3 µm particles.
Column Temperature
30°C ± 1°C
Strict temperature control is vital, as
π−π
interactions are highly thermally sensitive[2].
Detection (UV/PDA)
220 nm (Quantitation) & 265 nm (Qualitative)
220 nm captures the primary aromatic
π→π∗
transition for maximum sensitivity.
Injection Volume
10 µL
Balances sensitivity with the risk of column overloading.
Diluent
50:50 Water:Acetonitrile (v/v)
Matches the initial gradient strength to prevent solvent-mismatch peak fronting.
Causality Check: Inconsistent sample preparation is the leading cause of method failure. This protocol incorporates a bracketing standard approach to ensure system stability.
Diluent Preparation : Mix 500 mL of Milli-Q water with 500 mL of Acetonitrile. Degas via sonication for 10 minutes.
Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 3-(2-Chloro-5-fluorophenyl)propan-1-OL reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate until fully dissolved, and make up to volume.
Working Standard Solution (100 µg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
System Suitability Solution : Spike the working standard with 1% (w/w) of a known related halogenated impurity (e.g., a des-fluoro analog) to verify critical pair resolution.
Phase 2: Gradient Optimization & Execution
To achieve an optimal capacity factor (
k
) between 2 and 10[3], a linear gradient is employed.
Equilibration : Pump Mobile Phase at 5% B for 15 minutes to passivate the column and establish a stable baseline.
Gradient Program :
0.0 - 2.0 min : 5% B (Isocratic hold to focus the analyte at the column head)
2.0 - 15.0 min : 5%
→
80% B (Linear ramp to elute the main peak and strongly retained impurities)
15.0 - 18.0 min : 80% B (Wash step to remove highly hydrophobic matrix components)
18.0 - 18.1 min : 80%
→
5% B (Return to initial conditions)
18.1 - 25.0 min : 5% B (Re-equilibration)
Execution : Inject a blank (diluent) to identify system peaks, followed by six replicate injections of the Working Standard Solution.
Method Validation & System Suitability Criteria
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines[4],[5]. The protocol is designed to be self-validating by requiring the system to pass strict System Suitability Testing (SST) before any sample data is accepted.
Quantitative Data Summary: SST Acceptance Criteria
Validation Parameter
ICH Q2(R2) Requirement
Target Acceptance Criteria for this Method
Precision (Repeatability)
Assess using minimum 6 determinations at 100% test conc.[5]
%RSD of peak area
≤
2.0%
Resolution (
Rs
)
Baseline separation of critical pairs
Rs≥
2.0 between analyte and closest impurity
Peak Tailing (
Tf
)
Measure of peak symmetry
Tf≤
1.5 (Ensures no secondary silanol interactions)
R2≥
0.999 across 50% to 150% of target concentration
Analytical Insight: If the resolution (
Rs
) drops below 2.0 during routine testing, the causality usually points to column degradation or a shift in column temperature. Because halogenated compounds rely heavily on
π−π
interactions on a PFP column, a simple adjustment of
±
2°C can often restore baseline resolution without altering the mobile phase composition[2].
References
Chromatography Forum. "HPLC separation of related halogenated aromatic, any one??". Chromatography Forum Discussions. Available at: [Link]
LCGC International. "Efficient HPLC Method Development and Personal Reflections". Chromatography Online. Available at: [Link]
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA Official Guidelines. Available at: [Link]
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Guidelines. Available at: [Link]
Technical Support Center: Resolving Co-Elution in 3-(2-Chloro-5-fluorophenyl)propan-1-ol Chromatography
Welcome to the Advanced Chromatography Troubleshooting Center. As Application Scientists, we know that halogenated aromatic alcohols present unique separation challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Troubleshooting Center. As Application Scientists, we know that halogenated aromatic alcohols present unique separation challenges. This guide is designed to move beyond basic troubleshooting, providing you with the mechanistic causality and self-validating workflows needed to resolve complex co-elution issues for 3-(2-Chloro-5-fluorophenyl)propan-1-ol and its structural analogs.
Workflow: Strategic Troubleshooting for Co-Elution
Logical flow for troubleshooting co-elution of halogenated propanol derivatives.
Q1: My chromatogram shows a single, symmetrical peak for 3-(2-Chloro-5-fluorophenyl)propan-1-ol, but downstream assays suggest an impurity. How can I definitively detect hidden co-elution?Causality & Explanation: In reversed-phase chromatography, structurally similar impurities—such as the regioisomer 3-(3-chloro-4-fluorophenyl)propan-1-ol or des-halo byproducts—often possess nearly identical hydrophobicities. On a standard C18 column, this results in a selectivity factor (
α
) approaching 1.0, causing perfect co-elution that masks itself as a single symmetrical peak[1].
Actionable Solution: You cannot rely on peak shape alone. You must leverage spectral orthogonal data. If using a Diode Array Detector (DAD), perform a peak purity analysis. The DAD collects multiple UV spectra across the peak's width; if the spectra at the upslope, apex, and downslope are not identical, an interfering compound is co-eluting[1]. Alternatively, use LC-MS in full scan mode to extract ion chromatograms (EIC) for the expected mass (
m/z
188.6 for the parent compound) versus potential impurity masses.
Q2: I have confirmed a co-eluting positional isomer. I tried adjusting the gradient slope and temperature on my C18 column, but the peaks won't resolve. Why?Causality & Explanation: The resolution equation dictates that resolution (
Rs
) is driven by efficiency (
N
), retention (
k′
), and selectivity (
α
). Gradient and temperature adjustments primarily affect
k′
and
N
. However, C18 stationary phases separate analytes almost exclusively via dispersive (hydrophobic) interactions[2]. Because positional isomers of halogenated propanols have identical molecular weights and nearly identical hydrophobic surface areas, their
k′
values shift together when you change the gradient, keeping
α
stagnant[3].
Actionable Solution: You must change the stationary phase chemistry to introduce new interaction mechanisms.
Q3: Which stationary phase should I use to resolve halogenated positional isomers, and what is the mechanistic rationale?Causality & Explanation: Switch to a Pentafluorophenyl (PFP) stationary phase. Unlike C18, PFP columns act as Lewis acids (electron acceptors) and offer multiple orthogonal retention mechanisms:
π−π
interactions, dipole-dipole interactions, hydrogen bonding, and rigid shape selectivity[2]. The highly electronegative fluorine and chlorine atoms on your analyte create a specific dipole moment across the aromatic ring. Moving a halogen from the ortho/meta position to a para position drastically alters this dipole. The PFP phase recognizes these subtle electronic and spatial differences, effectively pulling the isomers apart and increasing
α
.
Q4: How does the choice of organic modifier affect the selectivity of the PFP column for this compound?Causality & Explanation: If you switch to a PFP column but continue using Acetonitrile (ACN) as your strong solvent, you may inadvertently suppress the column's unique selectivity. ACN contains a triple bond (
π
-electrons) and acts as a
π
-electron acceptor. It will compete with your halogenated analyte for the
π−π
interaction sites on the PFP stationary phase[2].
Actionable Solution: Swap ACN for Methanol (MeOH). Methanol is a protic solvent that does not participate in
π−π
interactions, leaving the fluorinated stationary phase fully available to interact with the aromatic ring of 3-(2-Chloro-5-fluorophenyl)propan-1-ol.
To guide your column selection, the following table summarizes the expected interactions and selectivity outcomes for halogenated propanol isomers across different stationary phases.
Stationary Phase
Primary Interaction
Secondary Interactions
Typical
α
(Positional Isomers)
Suitability for Halogenated Propanols
C18
Dispersive (Hydrophobic)
None
~1.00 - 1.02
Poor (High risk of co-elution)
Phenyl-Hexyl
Dispersive
π−π
~1.05 - 1.08
Moderate
Biphenyl
Dispersive
Enhanced
π−π
~1.10 - 1.20
Good (Alternative to PFP)
PFP
Dipole-Dipole
π−π
, H-bonding, Shape
~1.15 - 1.30
Excellent (Optimal choice)
Experimental Protocol: Self-Validating Method Development
Use this step-by-step methodology to systematically eliminate co-elution. This protocol is designed as a self-validating system, meaning each step contains an internal check to dictate the next logical action.
Step 1: System Suitability & Baseline Establishment
Install a PFP column (e.g., 2.1 x 100 mm, 2.7 µm solid-core).
Prepare Mobile Phase A: 0.1% Formic Acid in Water. Prepare Mobile Phase B: 100% Methanol.
Run a generic screening gradient (5% to 95% B over 10 minutes).
Validation Check: Calculate the capacity factor (
k′
). If
k′<2.0
, the analytes are eluting too close to the void volume, risking artificial co-elution. Decrease the initial organic percentage to ensure adequate stationary phase interaction before proceeding.
Step 2: Isocratic Optimization
Identify the elution composition from Step 1. Set the LC system to an isocratic hold at 5% below this organic concentration.
Inject the sample.
Validation Check: Evaluate Resolution (
Rs
). If
Rs≥1.5
, the method is validated for baseline separation. If
Rs<1.5
, proceed to Step 3.
Step 3: Thermodynamic Tuning
Lower the column compartment temperature from 40°C to 25°C. Lower temperatures thermodynamically favor the enthalpy-driven dipole-dipole interactions critical for PFP selectivity.
Validation Check: Re-inject the sample. Confirm peak purity using DAD. If the spectral match factor is > 990 across the peak width, the co-elution has been successfully resolved.
Step 4: Orthogonal Confirmation
Transfer the optimized method to an LC-MS system.
Validation Check: Extract the ion chromatograms (EIC) for the target mass and known impurity masses. A single, pure chromatographic peak with a uniform
m/z
signature validates the absolute purity of the 3-(2-Chloro-5-fluorophenyl)propan-1-ol fraction.
References
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)
Source: Axion Labs
URL:[Link]
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns
Source: Agilent Technologies
URL:[Link]
Preventing unwanted oxidation of 3-(2-Chloro-5-fluorophenyl)propan-1-OL
Welcome to the technical support and troubleshooting center for 3-(2-Chloro-5-fluorophenyl)propan-1-ol . As a halogenated primary alcohol, this compound is a valuable building block in pharmaceutical synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for 3-(2-Chloro-5-fluorophenyl)propan-1-ol . As a halogenated primary alcohol, this compound is a valuable building block in pharmaceutical synthesis. However, its primary hydroxyl group is highly susceptible to unwanted oxidation, leading to the formation of aldehyde or carboxylic acid impurities.
This guide provides researchers and drug development professionals with the mechanistic causality behind these degradation pathways and field-proven protocols to ensure the chemical integrity of your compound.
Degradation Pathways & Intervention Strategies
Fig 1: Degradation pathways of 3-(2-Chloro-5-fluorophenyl)propan-1-ol and targeted interventions.
Troubleshooting & FAQs
Q: Why is my 3-(2-Chloro-5-fluorophenyl)propan-1-ol converting to an aldehyde during standard shelf storage?A: Primary alcohols, particularly 3-phenylpropan-1-ol derivatives, can gradually oxidize to their corresponding aldehydes when exposed to atmospheric oxygen over extended periods[1]. Mechanistically, the oxygen atom's electron density activates the adjacent
α
-hydrogen, making it susceptible to radical abstraction[2]. Light and ambient heat accelerate this autooxidation.
Causality & Solution: To prevent radical initiation, store the compound under an inert Argon atmosphere at 2–8 °C in amber vials to block UV-induced photo-oxidation.
Q: I am observing rapid oxidation to a carboxylic acid during a multi-step synthesis involving a cross-coupling step. How do I stop this?A: Trace transition metals (such as Pd, Ru, or Ir) carried over from previous synthetic steps can catalyze the dehydrogenative oxidation of primary alcohols to aldehydes[3]. If adventitious water is present in the reaction medium, the highly reactive aldehyde intermediate forms a hydrate, which is rapidly over-oxidized to a carboxylic acid[2].
Causality & Solution: Transition metals insert into the O-H and
α
-C-H bonds. You must either utilize metal scavengers (e.g., QuadraSil) post-coupling to remove trace metals, or temporarily mask the primary hydroxyl group using a protecting group strategy before the metal-catalyzed step[4].
Q: Which protecting group is optimal for preventing oxidation of this specific compound without hindering downstream reactions?A: The tert-butyldimethylsilyl (TBDMS or TBS) group is highly recommended. The steric bulk of the tert-butyl group provides excellent kinetic stability, rendering the oxygen inert to mild oxidants, Grignard reagents, and transition metals[4][5]. Furthermore, it is easily and selectively removed using fluoride sources (like TBAF) since the Si-F bond is thermodynamically much stronger than the Si-O bond[4].
Data Presentation: Protecting Group Selection Matrix
When designing a synthetic route for 3-(2-Chloro-5-fluorophenyl)propan-1-ol, selecting the correct silyl ether is critical. The table below summarizes the quantitative and qualitative stability of common protecting groups to help you avoid unwanted oxidation.
Purpose: To eliminate O₂ and moisture, the primary drivers of autooxidation.
Vial Preparation: Transfer 3-(2-Chloro-5-fluorophenyl)propan-1-ol into an oven-dried, amber glass vial equipped with a PTFE-lined septum cap. Caution: Do not use metal spatulas; use PTFE or ceramic to prevent trace metal contamination.
Purging: Insert a venting needle into the septum. Insert a secondary needle connected to a Schlenk line supplying high-purity Argon.
Displacement: Purge the vial with Argon for 3–5 minutes. The heavier Argon gas will displace atmospheric oxygen out through the venting needle.
Sealing (Validation Step): Remove the venting needle first, wait 2 seconds to allow slight positive pressure to build, then remove the Argon needle. This positive pressure ensures that if a micro-leak occurs, Argon escapes rather than oxygen entering.
Storage: Wrap the septum with Parafilm and store at 2–8 °C.
Protocol 2: TBDMS Protection of 3-(2-Chloro-5-fluorophenyl)propan-1-ol
Purpose: To chemically mask the primary alcohol prior to harsh oxidative or metal-catalyzed synthetic steps[5].
Dissolution: In an oven-dried round-bottom flask under Argon, dissolve 3-(2-Chloro-5-fluorophenyl)propan-1-ol (1.0 equiv) in anhydrous Dimethylformamide (DMF) (0.5 M concentration).
Base Addition: Add Imidazole (2.5 equiv) to the stirred solution. Mechanistic note: Imidazole acts as both a base to deprotonate the alcohol and a nucleophilic catalyst to activate the silyl chloride.
Silylation: Portion-wise, add TBDMS-Cl (1.2 equiv) at room temperature.
Monitoring (Validation Step): Stir the reaction for 2–4 hours. Monitor via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent. The reaction is self-validating when the lower Rf spot (free alcohol) completely disappears, replaced by a high Rf spot (non-polar silyl ether).
Quenching & Workup: Dilute the mixture with Ethyl Acetate and wash with saturated aqueous NaHCO₃. Mechanistic note: The NaHCO₃ wash is critical; it neutralizes the HCl byproduct generated during the reaction, preventing acid-catalyzed auto-cleavage of your newly formed TBDMS ether.
Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected, oxidation-resistant intermediate.
References
Jack Westin. "Oxidation of Alcohols - Organic Chemistry". Jack Westin. Available at:[Link]
Master Organic Chemistry. "Protecting Groups For Alcohols". Master Organic Chemistry. Available at:[Link]
ChemBK. "3-phenylpropan-1-ol - Physico-chemical Properties". ChemBK. Available at:[Link]
Organic Letters. "Dehydrogenative Oxidation of Primary and Secondary Alcohols Catalyzed by a Cp*Ir Complex Having a Functional C,N-Chelate Ligand". ACS Publications. Available at:[Link]
Technical Support Center: Troubleshooting Catalyst Poisoning in 3-(2-Chloro-5-fluorophenyl)propan-1-OL Reduction Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing chemoselectivity and catalyst deactivation iss...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing chemoselectivity and catalyst deactivation issues.
Synthesizing 3-(2-chloro-5-fluorophenyl)propan-1-ol via the catalytic hydrogenation of its unsaturated precursors (e.g., allylic alcohols or cinnamic acid derivatives) presents a classic chemoselectivity challenge. You must achieve complete reduction of the aliphatic target group while preventing the hydrogenolysis of the highly reactive aryl C-Cl bond. Failure to control this pathway results in rapid catalyst poisoning and stalled reactions.
Part 1: Mechanistic FAQs & Causality
Q: Why does the hydrogenation of my 3-(2-chloro-5-fluorophenyl)-substituted precursor stall at 40-60% conversion?A: The stalling is almost certainly due to HX-induced catalyst poisoning . During the catalytic hydrogenation of halogenated aromatics, the C-Cl bond is highly susceptible to cleavage (hydrodehalogenation). When this bond breaks, it releases hydrochloric acid (HCl) into the reaction matrix. Chloride ions (
Cl−
) act as potent poisons by competitively adsorbing onto the active metal sites, physically blocking the activation of
H2
gas[1]. Furthermore, the localized acidic environment can cause metal leaching from the carbon support, permanently deactivating the catalyst bed[2].
Q: I am using standard 10% Pd/C. Should I switch catalysts to prevent C-Cl cleavage?A: Yes. Palladium on carbon (Pd/C) has an exceptionally high affinity for oxidative addition into aryl carbon-halogen bonds, making it notorious for unwanted hydrodehalogenation. For molecules like 3-(2-chloro-5-fluorophenyl)propan-1-ol, where preserving the halogen is critical, you should switch to Platinum on Carbon (Pt/C) or a Rhodium-based catalyst . Rhodium nanoparticles and complexes offer distinct control over hydrogenation and dehalogenation rates depending on the catalytic environment[3]. Alternatively, using a "poisoned" catalyst (such as sulfided Pt/C) intentionally reduces the catalyst's reactivity toward the strong C-Cl bond while maintaining enough activity to reduce alkenes or aldehydes.
Q: How do acid scavengers prevent catalyst poisoning, and which one should I use?A: Acid scavengers neutralize the trace HX generated by background hydrodehalogenation before it can adsorb onto the catalyst surface. By maintaining a neutral or slightly basic pH, the scavenger prevents halide coordination and metal leaching.
Recommendation: Use organic amines like Triethylamine (TEA) or Morpholine (0.1 - 0.5 equivalents relative to the substrate). If your downstream purification is sensitive to amines, use inorganic bases like finely milled
Na2CO3
or
K2CO3
.
Part 2: Pathway Visualization
Fig 1: Competing pathways in catalytic reduction leading to HX-induced catalyst poisoning.
Part 3: Diagnostic Data & Catalyst Performance
To illustrate the causality of catalyst choice and additive inclusion, the following table summarizes quantitative performance data for the reduction of 3-(2-chloro-5-fluorophenyl)prop-2-en-1-ol under 30 psi
H2
at 25°C.
Catalyst System
Additive
Conversion (%)
Target Yield (%)
Dehalogenation (Poisoning) (%)
10% Pd/C
None
45 (Stalled)
30
15 (High HCl generation)
10% Pd/C
Et3N
(0.5 eq)
85
65
20
5% Pt/C
None
70 (Stalled)
65
5
5% Pt/C (Sulfided)
None
>99
95
<1
5% Rh/
Al2O3
K2CO3
(1.0 eq)
>99
92
2
Part 4: Self-Validating Experimental Protocol
This step-by-step methodology outlines the optimized reduction workflow. It is designed as a self-validating system , meaning built-in analytical checkpoints will confirm the integrity of the reaction at each phase, allowing you to catch poisoning before the catalyst is irreversibly destroyed.
Action: Pass the starting material through a short silica plug using 10% EtOAc/Hexanes prior to the reaction.
Causality: Trace sulfur compounds or heavy metals from upstream cross-coupling reactions will irreversibly poison Pt/C. Purifying the substrate ensures that any observed deactivation is strictly due to hydrodehalogenation, isolating the variable.
Step 2: Reaction Assembly
Action: In a high-pressure reactor, dissolve 10.0 mmol of the precursor in 20 mL of anhydrous Ethyl Acetate (EtOAc). Add 0.5 mmol (5 mol%) of 5% Sulfided Pt/C .
Action: Add 0.2 mmol of Triethylamine (TEA) as a precautionary acid scavenger.
Causality: EtOAc is chosen over Methanol because protic solvents can accelerate hydrodehalogenation by stabilizing the leaving chloride ion.
Step 3: Purging and Pressurization
Action: Purge the vessel with
N2
three times, followed by
H2
three times. Pressurize to 30 psi
H2
.
Self-Validation Checkpoint: Monitor hydrogen uptake via a mass flow controller or pressure gauge. A sudden, premature plateau in
H2
uptake before the theoretical volume is reached indicates acute catalyst poisoning.
Step 4: Reaction Monitoring and pH Validation
Action: Stir at 25°C for 4 hours. At the 2-hour mark, extract a 50 µL aliquot.
Self-Validation Checkpoint: Quench the aliquot in 1 mL of DI water and test the aqueous layer's pH.
Logic: If pH < 5, the TEA has been consumed by excessive HCl generation. Add an additional 0.2 mmol of TEA to rescue the catalyst bed.
Logic: Analyze the organic layer via GC-MS. The presence of the des-chloro byproduct confirms hydrodehalogenation is the root cause of the pH drop.
Step 5: Workup and Catalyst Recovery
Action: Filter the reaction mixture through a tightly packed Celite pad to remove the Pt/C. Wash the pad with 10 mL EtOAc.
Action: Wash the filtrate with 1M HCl (to remove TEA), followed by brine. Dry over
Na2SO4
and concentrate in vacuo to yield pure 3-(2-chloro-5-fluorophenyl)propan-1-ol.
Part 5: Troubleshooting Diagnostic Workflow
Fig 2: Diagnostic workflow for resolving catalyst deactivation during halogenated ring reduction.
References
Title: Catalytic Elimination of Typical Halogenated Volatile Organic Compounds (HVOCs)
Source: catalysts.
Title: Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)
Comparative Reactivity Guide: 3-(2-Chloro-5-fluorophenyl)propan-1-ol vs. 3-(2-chlorophenyl)propan-1-ol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Workflow Guide Executive Summary & Strategic Utility In modern drug discovery, funct...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Comparison & Experimental Workflow Guide
Executive Summary & Strategic Utility
In modern drug discovery, functionalized phenylpropanol derivatives serve as critical building blocks for designing CNS therapeutics, kinase inhibitors, and complex macrocycles. The subtle structural difference between 3-(2-Chloro-5-fluorophenyl)propan-1-ol and 3-(2-chlorophenyl)propan-1-ol —specifically the addition of a fluorine atom at the 5-position—profoundly alters the electronic landscape of the aromatic ring.
As an application scientist, selecting between these two building blocks requires understanding how the highly electronegative fluorine atom modulates transition-metal catalyzed cross-coupling, electrophilic aromatic substitution (EAS), and metabolic stability. This guide provides an objective, data-driven comparison of their reactivity profiles, supported by self-validating experimental workflows.
Structural and Electronic Profiling
While the primary alcohol (-OH) at the terminus of the propyl chain exhibits identical reactivity in both compounds (due to the insulating effect of the three-carbon aliphatic spacer), the aromatic rings behave entirely differently under catalytic conditions.
Fluorine exerts a strong inductive electron-withdrawing effect (-I) while simultaneously capable of resonance donation (+R)[1]. At the 5-position (para to the chlorine atom), the -I effect dominates, significantly reducing the electron density of the C-Cl bond compared to the unfluorinated analog.
To visualize the chemoselective opportunities each building block presents, refer to the reactivity map below.
Divergent reactivity pathways comparing the 2-chloro-5-fluoro and 2-chloro phenylpropanol cores.
Mechanistic Causality in Cross-Coupling
Aryl chlorides are notoriously sluggish in transition-metal cross-coupling due to the high bond dissociation energy of the C-Cl bond (~96 kcal/mol)[4]. However, the oxidative addition of the Pd(0) catalyst into the C-Cl bond is the rate-determining step[1]. The 5-fluoro substituent withdraws electron density from the ring, lowering the LUMO of the aryl chloride and thereby accelerating the oxidative addition of the electron-rich Pd(0) species.
The inductive effect of the 5-fluoro substituent lowers the oxidative addition barrier for Pd(0).
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and analytical checkpoints.
Protocol A: Chemoselective Oxidation to Propanoic Acid Derivatives
Applicable to both compounds.
Causality: Traditional Jones oxidation (CrO₃/H₂SO₄) poses heavy metal toxicity risks and can cause side reactions with electron-rich aromatic systems. Utilizing TEMPO with Bis(acetoxy)iodobenzene (BAIB) provides a mild, highly chemoselective oxidation of the primary alcohol to the carboxylic acid without degrading the halogenated ring.
Step-by-Step Methodology:
Initiation: Dissolve 1.0 eq of the phenylpropanol derivative in a 1:1 mixture of DCM and H₂O (0.2 M concentration).
Catalysis: Add 0.1 eq of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy). The biphasic system ensures the active oxoammonium species remains partitioned correctly.
Oxidation: Slowly add 2.2 eq of BAIB. Stir vigorously at room temperature for 4 hours.
Quench & Extract: Quench with saturated aqueous Na₂S₂O₃. Extract the aqueous layer with EtOAc.
Self-Validation (NMR): Analyze the crude product via ¹H NMR.
Success Criterion: The complete disappearance of the triplet at ~3.6 ppm (corresponding to the -CH₂-OH protons) and the emergence of a broad singlet at >11.0 ppm (carboxylic acid -OH)[5].
Protocol B: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride
Optimized for 3-(2-Chloro-5-fluorophenyl)propan-1-ol.
Causality: Because aryl chlorides are challenging substrates, standard ligands like PPh₃ will fail[6]. A bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos is required to force the reductive elimination step while stabilizing the Pd(0) intermediate[4].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk tube, combine 1.0 eq of 3-(2-Chloro-5-fluorophenyl)propan-1-ol, 1.2 eq of the desired arylboronic acid, and 2.0 eq of anhydrous K₃PO₄.
Catalyst Loading: Add 2 mol% Pd₂(dba)₃ and 4 mol% XPhos.
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas via three freeze-pump-thaw cycles. (Water is crucial to activate the boronic acid via formation of a boronate complex).
Reaction: Heat to 90 °C for 12 hours under an argon atmosphere.
Self-Validation (LC-MS): Monitor the reaction via LC-MS.
Success Criterion: The disappearance of the starting material mass (M = 188.6) and the appearance of the biaryl product mass (M - 35.5 + Ar). The isotopic pattern will also shift, losing the characteristic 3:1 ratio of the ³⁵Cl/³⁷Cl isotopes, confirming successful C-Cl activation.
References
National Institutes of Health (NIH) / PubChem. "3-(2-Chlorophenyl)-propan-1-ol | C9H11ClO | CID 221970". Verified NMR shift reference data. URL:[Link]
ACS Publications - Organometallics. "A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides". Mechanistic grounding for C-Cl bond activation. URL: [Link]
ACS Publications - JACS. "Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides". Grounding for the inductive effects of fluorine on oxidative addition rates. URL:[Link]
Validation of LC-MS analytical methods for 3-(2-Chloro-5-fluorophenyl)propan-1-OL
An In-Depth Comparative Guide to the Validation of LC-MS Analytical Methods for 3-(2-Chloro-5-fluorophenyl)propan-1-OL This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectr...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Validation of LC-MS Analytical Methods for 3-(2-Chloro-5-fluorophenyl)propan-1-OL
This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of 3-(2-Chloro-5-fluorophenyl)propan-1-OL. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the causality behind experimental choices, compares viable analytical strategies, and is grounded in authoritative regulatory guidelines to ensure scientific integrity and compliance.
Introduction: The Analyte and its Analytical Context
3-(2-Chloro-5-fluorophenyl)propan-1-OL is a halogenated organic compound, characteristic of a synthetic intermediate or a metabolite in the pharmaceutical development pipeline. Its molecular structure—featuring a phenyl ring substituted with both chlorine and fluorine, and a propanol side chain—presents specific analytical considerations that must be addressed for the development of a robust and reliable quantitative method.
The primary objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. For a compound like 3-(2-Chloro-5-fluorophenyl)propan-1-OL, this typically involves quantification in a specific matrix, be it a reaction mixture, a final drug substance, or a biological fluid for pharmacokinetic studies.
Key Analytical Considerations:
Chromatographic Behavior: The presence of the hydroxyl (-OH) group imparts polarity, making it amenable to Reversed-Phase Liquid Chromatography (RPLC), the workhorse of pharmaceutical analysis.
Mass Spectrometric Signature: The chlorine atom provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a powerful tool for confirming the identity of the analyte in mass spectrometry[3][4].
Ionization Potential: The molecule's structure is suitable for Electrospray Ionization (ESI), a soft ionization technique that is standard for LC-MS analyses[3].
A Comparative Analysis of LC-MS Strategies
The choice of LC-MS instrumentation is a critical decision that impacts sensitivity, selectivity, and the overall validation strategy. Here, we compare the two most prevalent mass spectrometry approaches for quantitative analysis.
Liquid Chromatography: Setting the Stage for Separation
A robust chromatographic separation is fundamental to a reliable LC-MS method. For 3-(2-Chloro-5-fluorophenyl)propan-1-OL, a C18 reversed-phase column is the logical starting point, offering a good balance of hydrophobic retention and selectivity.
Typical Starting Conditions:
Column: C18, 2.1 x 50 mm, <3 µm particle size
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate: 0.3-0.5 mL/min
Gradient: A linear gradient from low to high organic (Mobile Phase B) to ensure elution of the analyte with a good peak shape.
The acidic modifier (formic acid) is crucial for promoting protonation of the analyte, which enhances the signal in positive-mode ESI[3].
Mass Spectrometry: A Comparison of Quantitative Platforms
The two primary platforms for LC-MS quantification are Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS).
Triple Quadrupole (QqQ) with Multiple Reaction Monitoring (MRM): This is the gold standard for targeted quantification due to its exceptional sensitivity and selectivity[5][6]. The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) selects a specific fragment ion, creating a highly specific analytical signal. This process effectively filters out chemical noise from the matrix.
High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap): HRMS instruments measure the mass-to-charge ratio (m/z) of ions with very high accuracy. Quantification is performed by extracting the ion chromatogram for the accurate mass of the analyte within a very narrow mass window (e.g., <5 ppm). This high mass accuracy provides excellent selectivity and allows for retrospective data analysis, but may not always match the raw sensitivity or dynamic range of a state-of-the-art QqQ for pure quantification tasks.
Feature
Triple Quadrupole (QqQ) - MRM
High-Resolution MS (HRMS)
Rationale & Justification
Selectivity
Very High
Excellent
MRM is a highly specific filtering process. HRMS achieves selectivity through high mass accuracy, distinguishing the analyte from isobaric interferences.
Sensitivity
Excellent (often considered the benchmark)
Very Good to Excellent
QqQ instruments are optimized for ion transmission in MRM mode, often leading to lower detection limits for targeted analytes.
Linear Dynamic Range
Excellent (often 4-5 orders of magnitude)
Good to Very Good
QqQ detectors are robust over a wide concentration range, which is ideal for pharmaceutical analysis. HRMS detectors can sometimes face saturation at high concentrations.
Primary Use Case
Targeted Quantification
Targeted & Untargeted Analysis, Metabolite ID
QqQ is purpose-built for "how much is there?". HRMS excels at both quantification and "what is there?".
Data Complexity
Low
High
MRM produces simple, targeted data. HRMS generates complex full-scan data that requires more sophisticated processing.
The Validation Master Plan: A Step-by-Step Guide
Method validation is performed according to established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9] The following sections detail the experimental protocols for each critical validation parameter.
Diagram: The Analytical Method Validation Workflow
This diagram illustrates the logical flow of the validation process, demonstrating how foundational parameters support the overall assessment of the method's performance.
Caption: A workflow diagram for the validation of an LC-MS analytical method.
Specificity and Selectivity
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][10] Selectivity is the ability to differentiate and quantify the analyte from other components. For LC-MS, the combination of chromatographic retention time and mass-to-charge ratio (or a specific MRM transition) provides a high degree of specificity.[11]
Experimental Protocol:
Analyze a blank matrix sample (e.g., plasma, formulation buffer without the analyte) to check for interfering peaks at the retention time of the analyte.
Analyze a sample of the analyte (standard solution).
Analyze a blank matrix sample spiked with the analyte and any known related substances or potential impurities.
The response of any interfering peaks in the blank sample should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ).
Linearity, Range, and Calibration Curve
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[10] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1]
Experimental Protocol:
Prepare a stock solution of 3-(2-Chloro-5-fluorophenyl)propan-1-OL in a suitable solvent.
Create a series of at least 5-8 calibration standards by spiking the blank matrix with the analyte to cover the expected concentration range. This range must include the LLOQ and the Upper Limit of Quantification (ULOQ).
Analyze each calibration standard in triplicate.
Plot the peak area response versus the nominal concentration.
Perform a linear regression analysis (typically using a 1/x or 1/x² weighting for heteroscedastic data common in LC-MS).
Acceptance Criteria:
The coefficient of determination (r²) should be ≥ 0.99.
The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% at the LLOQ).[12]
Accuracy and Precision
Expertise & Experience: Accuracy refers to the closeness of the measured value to the true value, while precision measures the agreement between replicate measurements.[10][13] These are the most critical parameters to demonstrate that a method is reliable. They are assessed by analyzing Quality Control (QC) samples at multiple concentration levels.
Experimental Protocol:
Prepare QC samples in the same matrix as the study samples at a minimum of four levels:
LLOQ
Low QC (approx. 3x LLOQ)
Mid QC (in the middle of the range)
High QC (approx. 75-85% of ULOQ)
Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.
Inter-day (Intermediate Precision): Analyze at least five replicates of each QC level on at least three different days, preferably by different analysts.
Accuracy: The mean concentration should be within ±15% of the nominal value for each level (±20% at the LLOQ).
Precision: The coefficient of variation (%CV) should not exceed 15% for each level (20% at the LLOQ).
Hypothetical Validation Data: Accuracy and Precision
QC Level
Nominal Conc. (ng/mL)
N
Mean Measured Conc. (ng/mL)
Accuracy (% Bias)
Precision (%CV)
Acceptance Criteria Met?
LLOQ
1.0
5
1.08
+8.0%
11.2%
Yes (±20%)
Low QC
3.0
5
2.89
-3.7%
7.5%
Yes (±15%)
Mid QC
50.0
5
52.1
+4.2%
5.1%
Yes (±15%)
High QC
80.0
5
78.9
-1.4%
4.8%
Yes (±15%)
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Expertise & Experience: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[1] The LOQ is the most important sensitivity parameter for a quantitative assay.
Experimental Protocol:
LOD is typically estimated based on the signal-to-noise ratio (S/N), with a common acceptance of S/N ≥ 3.
LOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20% CV).[10]
Stability
Expertise & Experience: Stability experiments are crucial to ensure that the concentration of the analyte does not change during sample handling, processing, and storage. This is especially critical for bioanalytical methods.[13]
Experimental Protocol:
Analyze Low and High QC samples after subjecting them to various conditions:
Bench-Top Stability: Kept at room temperature for a period reflecting the expected sample handling time (e.g., 4-24 hours).
Freeze-Thaw Stability: Undergone multiple freeze-thaw cycles (typically 3 cycles from -20°C or -80°C to room temperature).
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a duration that meets or exceeds the study period.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Diagram: Interrelation of Core Validation Parameters
This diagram shows how the fundamental parameters of sensitivity and selectivity form the basis for assessing the method's quantitative performance.
Caption: Relationship between key LC-MS method validation parameters.
Conclusion
The validation of an LC-MS method for 3-(2-Chloro-5-fluorophenyl)propan-1-OL is a systematic process that relies on a deep understanding of both the analyte's chemistry and the principles of the analytical technique. A successful validation, grounded in the principles outlined by regulatory bodies like the FDA and ICH, demonstrates that the method is accurate, precise, specific, and stable.[9][14] By carefully selecting the LC-MS platform and rigorously testing each performance characteristic—from selectivity and linearity to accuracy and stability—researchers can generate high-quality, reliable data that is fit for its intended purpose in the drug development lifecycle. This guide provides the framework and the scientific rationale necessary to achieve that goal.
References
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
FDA. (2023). Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Drug Discovery & Development. [Link]
Houghton, R. (2009). A generic approach to the validation of small molecule LC-MS/MS biomarker assays.
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
Léon, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]
Houghton, R., et al. (2009). A generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis. [Link]
Slideshare. ICH Q2 Analytical Method Validation. [Link]
EMA. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
MDPI. (2024). The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. Molecules. [Link]
Singh, R. P., & Sahu, P. K. (2012). Core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical Analysis.
ResearchGate. LCMS-guided detection of halogenated natural compounds. [Link]
PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]
van den Broek, I., et al. (2017). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Chemistry and Laboratory Medicine. [Link]
EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [Link]
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]
Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]
Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
EMA. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
BioAgilytix. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
SpringerLink. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. Scientific Reports. [Link]
Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]
Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants. [Link]
Crews, C., et al. (2002). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as an internal standard.
Najana, S. B., & Bollikolla, H. B. (2020). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. International Journal of Advanced Chemistry. [Link]
Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study.
Benchmarking green chemistry synthesis routes for 3-(2-Chloro-5-fluorophenyl)propan-1-OL
The synthesis of halogenated arylpropanols, specifically 1 (CAS: 1000528-93-7), represents a critical node in the development of modern active pharmaceutical ingredients (APIs)[1]. As a Senior Application Scientist, I fr...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of halogenated arylpropanols, specifically 1 (CAS: 1000528-93-7), represents a critical node in the development of modern active pharmaceutical ingredients (APIs)[1]. As a Senior Application Scientist, I frequently observe that while traditional synthetic routes are reliable, they are increasingly misaligned with modern sustainability mandates.
The pharmaceutical industry historically operates with an2[2]. To remain competitive and environmentally responsible, process chemists must transition toward green chemistry frameworks. This guide objectively benchmarks the traditional synthesis of 3-(2-Chloro-5-fluorophenyl)propan-1-ol against two state-of-the-art green alternatives: a whole-cell biocatalytic cascade and an aqueous thioesterification-reduction route.
Mechanistic & Strategic Overview
1. The Traditional Route (High E-Factor)
Historically, synthesizing this saturated alcohol from its corresponding cinnamic acid derivative (3-(2-Chloro-5-fluorophenyl)acrylic acid) requires a two-step brute-force approach: palladium-catalyzed hydrogenation of the alkene followed by reduction of the carboxylic acid using Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF.
Causality of Inefficiency: LiAlH₄ is highly reactive and non-selective, necessitating strictly anhydrous conditions and generating stoichiometric aluminum waste. The highly exothermic quenching process poses severe thermal hazards, driving up the E-factor and process mass intensity (PMI).
2. The Biocatalytic Route (Self-Contained Redox System)
Recent advancements in3 utilize engineered E. coli whole cells[3]. This system co-expresses Carboxylic Acid Reductase (CAR) and Glucose Dehydrogenase (GDH), alongside endogenous ene-reductases (ER) and alcohol dehydrogenases (ADH).
Causality of Efficiency: CAR activates the acid to an aldehyde; the ER reduces the alkene, and ADH yields the final propanol. GDH acts as the thermodynamic driver, oxidizing cheap D-glucose to continuously recycle NADP⁺ back to NADPH. Using whole cells protects the enzymes from shear stress and provides a natural reservoir of cofactors, creating a self-validating, closed-loop redox system.
3. The Aqueous Chemical Route (Hydrophobic Activation)
Direct reduction of carboxylic acids with NaBH₄ is kinetically unfavorable. However, 4 can be achieved by first converting the acid to a 2-pyridylthioester using dipyridyldithiocarbonate (DPDTC)[4].
Causality of Efficiency: The thioesterification breaks the resonance stability of the free carboxylate, rendering the carbonyl highly electrophilic. Water acts as a green solvent that moderates the reactivity of NaBH₄, preventing over-reduction while exploiting the hydrophobic effect to drive the organic substrates together.
Synthesis pathways for 3-(2-Chloro-5-fluorophenyl)propan-1-ol comparing traditional and green routes.
Benchmarking Analysis
The following table summarizes the quantitative performance metrics of each route. The data clearly illustrates the superiority of green methodologies in minimizing the E-factor while maintaining high yields.
This protocol leverages engineered E. coli to perform a one-pot cascade reduction.
Workflow of the self-validating whole-cell biocatalytic reduction system.
Step-by-Step Methodology:
Biocatalyst Preparation: Cultivate recombinant E. coli expressing CAR and GDH in LB medium. Harvest via centrifugation and resuspend the resting cells in 100 mM potassium phosphate buffer (pH 7.5) to an OD₆₀₀ of 30.
Causality: The pH 7.5 buffer maintains the optimal ionization state for CAR's active site while preventing the premature degradation of NADPH.
Reaction Initiation: To 50 mL of the cell suspension, add 3-(2-Chloro-5-fluorophenyl)acrylic acid to a final concentration of 10 mM, followed by D-glucose (50 mM).
Causality: D-glucose acts as a sacrificial electron donor. Its stoichiometric excess ensures the GDH-mediated recycling of NADP⁺ to NADPH is thermodynamically locked in the forward direction.
Incubation & Validation: Incubate the mixture at 30°C and 250 rpm for 24 hours.
Validation Checkpoint: Monitor the pH. The oxidation of glucose to gluconic acid will cause a slight pH drop. Once the pH stabilizes, the sacrificial cofactor is depleted, indicating reaction completion. Confirm via TLC (Hexane:EtOAc 7:3) showing the disappearance of the UV-active acid spot.
Downstream Processing: Centrifuge the mixture at 8,000 rpm for 10 minutes to pellet the biomass. Extract the aqueous supernatant with ethyl acetate (3 × 20 mL), dry over MgSO₄, and concentrate under reduced pressure to yield the pure propanol.
This protocol utilizes water as a functional reaction medium to control hydride reactivity.
Step-by-Step Methodology:
Thioester Activation: Dissolve 3-(2-Chloro-5-fluorophenyl)propanoic acid (1.0 eq) in a minimal volume of 2-Methyltetrahydrofuran (2-MeTHF, a green solvent). Add dipyridyldithiocarbonate (DPDTC, 1.1 eq) and stir at room temperature for 2 hours.
Causality: DPDTC specifically activates the carboxylate into a 2-pyridylthioester, creating an excellent leaving group that makes the carbonyl highly susceptible to mild hydride attack.
Aqueous Reduction: Cool the mixture to 0°C. Slowly add an aqueous solution of NaBH₄ (2.0 eq in 10 mL DI water) dropwise over 15 minutes.
Causality: Performing this at 0°C is critical. It controls the exothermic hydride transfer and suppresses the competitive hydrolysis of the thioester intermediate back to the free acid. Water moderates the NaBH₄, preventing the violent hydrogen gas evolution seen with LiAlH₄.
Quenching & Isolation:
Validation Checkpoint: The reaction is complete when gas evolution ceases. Quench the reaction by carefully adding 1M HCl until the pH reaches 5.0, destroying any unreacted borohydride. Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
Conclusion
Transitioning from traditional LiAlH₄/Pd-based routes to biocatalytic or aqueous chemical methodologies is not merely an environmental exercise; it is a strategic optimization. The biocatalytic cascade offers unparalleled selectivity and the lowest E-factor, making it ideal for scalable API manufacturing. Conversely, the aqueous NaBH₄ route provides a highly accessible, transition-metal-free alternative for laboratories lacking fermentation infrastructure. Both systems ensure high-fidelity synthesis of 3-(2-Chloro-5-fluorophenyl)propan-1-ol while strictly adhering to the principles of green chemistry.
A Comparative Guide to the Validation of 3-(2-Chloro-5-fluorophenyl)propan-1-ol as an Analytical Reference Standard
In the landscape of pharmaceutical development, the integrity of all quantitative analysis hinges on the quality of the analytical reference standard. This document provides an in-depth technical guide for the comprehens...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the integrity of all quantitative analysis hinges on the quality of the analytical reference standard. This document provides an in-depth technical guide for the comprehensive validation of a new chemical entity, 3-(2-Chloro-5-fluorophenyl)propan-1-ol, as an analytical reference standard. The protocols herein are designed to establish the identity, purity, and potency of the standard, ensuring its suitability for its intended purpose in critical assays and quality control. This guide moves beyond a simple checklist of tests, delving into the scientific rationale behind the methodologies, creating a self-validating framework grounded in authoritative international guidelines.
Overall Validation Workflow
The validation of a new reference standard is a holistic process. It begins with the unequivocal confirmation of the molecule's identity and culminates in the assignment of a precise potency value. This workflow ensures that each critical attribute of the standard is thoroughly investigated and documented.
Caption: High-level validation workflow for the reference standard.
Part 1: Identity Confirmation
The foundational step in validation is to confirm, without ambiguity, that the chemical structure of the candidate material is indeed 3-(2-Chloro-5-fluorophenyl)propan-1-ol. A convergence of data from multiple, independent spectroscopic techniques is required to provide irrefutable proof of identity.
Protocol 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules, providing detailed information about the atomic connectivity.[1][2]
Objective: To confirm the proton and carbon framework of the molecule and establish connectivity through scalar couplings.
Methodology:
Sample Preparation: Accurately weigh approximately 10-20 mg of the candidate standard and dissolve in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to ensure full dissolution and to avoid signal overlap with the analyte.
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a spectrometer with a field strength of at least 400 MHz. Key parameters include a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure accurate integration.
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) is typically required.
2D NMR (if necessary): If the 1D spectra are complex or ambiguous, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to definitively assign proton and carbon signals and confirm connectivity.
Causality and Interpretation: The chemical shifts of the protons and carbons are dictated by their local electronic environments.[1] The observed splitting patterns (multiplicity) in the ¹H NMR spectrum arise from spin-spin coupling with adjacent protons and provide direct evidence of neighboring protons. The integrated area of each proton signal is directly proportional to the number of protons it represents. The combined interpretation of these data points allows for a complete reconstruction of the molecular structure.[3][4]
Protocol 2: Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a molecule's molecular weight.[5][6] This serves as an essential cross-validation of the identity established by NMR.
Objective: To confirm the molecular weight of 3-(2-Chloro-5-fluorophenyl)propan-1-ol.
Methodology:
Sample Preparation: Prepare a dilute solution of the candidate standard (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this molecule, which will likely form a protonated molecular ion [M+H]⁺.[6]
Mass Analysis: Acquire the mass spectrum. A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred as it can provide a highly accurate mass measurement, often to within 5 ppm.[7][8]
Interpretation: The expected monoisotopic mass for C₉H₁₀ClFO is calculated from the masses of the most abundant isotopes. The mass spectrum should display a prominent peak corresponding to this calculated mass (plus the mass of a proton for the [M+H]⁺ ion). The characteristic isotopic pattern for a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observed, providing further confirmation.
Expected monoisotopic mass: 189.0486 Da. Observed m/z should be within ± 5 ppm.
IR Spec
Key Peaks (cm⁻¹)
Broad O-H stretch (approx. 3200-3600 cm⁻¹), C-H stretches (approx. 2850-3000 cm⁻¹), C-Cl, C-F, and aromatic C=C stretches in the fingerprint region.
Table 1: Summary of Expected Identity Confirmation Data.
Part 2: Purity Determination
A reference standard's value is intrinsically linked to its purity. Purity is not a single value but a composite assessment of different potential impurities: organic (process-related or degradation products), residual solvents, water, and inorganic residues.
Caption: Orthogonal methods for a comprehensive purity assessment.
Protocol 3: Chromatographic Purity by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical substances by separating the main component from any organic impurities.[9][10]
Objective: To separate, detect, and quantify all process-related impurities and potential degradants.
Methodology:
Column and Mobile Phase Selection: A reversed-phase C18 column is a robust starting point. The mobile phase will typically consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Method development involves optimizing the mobile phase composition (gradient elution is common for impurity profiling) and pH to achieve optimal separation (selectivity) of all potential impurities from the main peak.[11]
Wavelength Selection: The UV detection wavelength should be chosen to provide a good response for both the active pharmaceutical ingredient (API) and the known impurities. If the UV spectra differ significantly, multiple wavelengths or a photodiode array (PDA) detector may be necessary.
Validation: The analytical method must be validated according to ICH Q2(R1) guidelines.[12][13][14] This includes demonstrating specificity, linearity, range, accuracy, and precision for the quantification of impurities.
Analysis: Prepare the reference standard solution at a known concentration (e.g., 1.0 mg/mL). Inject the solution and integrate all peaks.
Calculation: Purity is typically calculated using an area percent normalization method. The assumption is that all components have a similar response factor at the chosen wavelength.
Chromatographic Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 4: Residual Solvents by Headspace Gas Chromatography (HS-GC)
Residual solvents are organic volatile impurities remaining from the synthesis process.[15] Their levels are strictly controlled by regulatory guidelines such as ICH Q3C due to their potential toxicity.[16][17] Headspace Gas Chromatography (HS-GC) is the preferred method for this analysis.
Objective: To identify and quantify any residual solvents from the manufacturing process.
Methodology:
Sample Preparation: Accurately weigh a portion of the candidate standard into a headspace vial. Add a high-boiling point, inert solvent (e.g., Dimethyl Sulfoxide - DMSO or Dimethylformamide - DMF) to dissolve the sample.[15]
Incubation: The sealed vial is heated in the headspace autosampler for a set time to allow volatile solvents to partition into the gas phase (headspace) above the sample.
Injection and Separation: A portion of the headspace gas is automatically injected into the GC, where the solvents are separated on a capillary column (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase is common).[18]
Quantification: Identification and quantification are performed by comparing the peak areas from the sample to those of a standard solution containing known amounts of the potential solvents.
Protocol 5: Water Content by Karl Fischer Titration
Water content is a critical parameter as it directly impacts the potency of the reference standard. Karl Fischer titration is a highly specific method for water determination.[19][20]
Objective: To accurately quantify the water content in the reference standard.
Methodology:
Method Selection: Either volumetric or coulometric Karl Fischer titration can be used. The coulometric method is more sensitive and suitable for samples with very low water content (e.g., <0.1%).[21][22]
Titration: A precisely weighed amount of the candidate standard is introduced into the Karl Fischer titration cell. The sample must be fully soluble in the Karl Fischer reagent.[23] The reagent contains iodine, which reacts stoichiometrically with water. The endpoint is reached when all the water has been consumed.
Calculation: The instrument calculates the water content based on the amount of iodine consumed. The result is typically expressed as a weight/weight percentage (% w/w).
Protocol 6: Inorganic Impurities by Sulfated Ash
This test measures the amount of non-volatile inorganic impurities in an organic substance.[24] The procedure is described in pharmacopeias such as the USP General Chapter <281>.[25]
Objective: To determine the total amount of inorganic impurities.
Methodology:
Ignition: An accurately weighed sample (typically 1-2 g) in a suitable crucible is moistened with sulfuric acid.[26][27]
Charring: The sample is heated gently until it is thoroughly charred.
Muffle Furnace: The crucible is then ignited in a muffle furnace at a high temperature (e.g., 600 ± 50 °C) until all the carbon has been consumed.[24] The sulfuric acid converts metal impurities to their more stable sulfate salts.[28]
Weighing: After cooling in a desiccator, the crucible is weighed. The process of moistening, igniting, and weighing is repeated until a constant weight is achieved.[24]
Calculation: The result is expressed as a weight/weight percentage (% w/w) of the residue.
Impurity Type
Analytical Technique
Purpose
Typical Acceptance Criteria
Organic Impurities
HPLC-UV
Quantify related substances and degradation products
Individual unknown impurity: ≤ 0.10%; Total impurities: ≤ 0.5%
Residual Solvents
Headspace GC
Quantify volatile organic compounds from synthesis
Conforms to ICH Q3C limits for specific solvents
Water Content
Karl Fischer Titration
Quantify water content
Typically ≤ 0.5%
Inorganic Impurities
Sulfated Ash
Quantify non-volatile inorganic content
Typically ≤ 0.1%
Table 2: Comparison of Methodologies for Purity Assessment.
Part 3: Content Assignment (Potency)
The final step is to assign a precise potency value to the reference standard. This value is used in all subsequent quantitative analyses to calculate the amount of analyte in a sample. Two common, scientifically sound approaches are the Mass Balance approach and Quantitative NMR (qNMR).
Protocol 7: Assay by Mass Balance
The mass balance approach is an indirect method that calculates potency by subtracting the sum of all measured impurities from 100%. This method is powerful because it relies on the comprehensive, orthogonal purity data generated in Part 2, creating a self-validating system.
Objective: To assign a potency value by accounting for all impurities.
Trustworthiness: The validity of this approach is directly dependent on the accuracy and completeness of the individual impurity tests. The use of multiple, specific techniques (HPLC, GC, KF, Sulfated Ash) ensures that all significant impurities are accounted for.
Protocol 8 (Alternative): Assay by Quantitative NMR (qNMR)
qNMR is a primary analytical method that can directly determine the potency of a substance without needing a specific reference standard of the same compound.[29][30] It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei.[31]
Objective: To directly determine the molar concentration of the analyte relative to a certified internal standard of known purity and weight.
Methodology:
Standard Selection: Choose a suitable internal standard that is stable, has a simple NMR spectrum with signals that do not overlap with the analyte, and is accurately weighed. Maleic acid or dimethyl sulfone are common choices.
Sample Preparation: Accurately weigh both the candidate standard and the certified internal standard into the same NMR tube and dissolve in a deuterated solvent.
Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (i.e., long relaxation delay, validated 90° pulse).
Calculation: The potency is calculated using the following equation, comparing the integral of a specific analyte proton signal to an integral from the internal standard.[31]
Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.
Comparison: qNMR is a powerful, direct method, while mass balance is an excellent orthogonal approach.[32][33] Performing both and comparing the results provides the highest level of confidence in the assigned potency value.
Approach
Principle
Advantages
Considerations
Mass Balance
Indirect (100% - Impurities)
Comprehensive; uses data from multiple orthogonal tests.
Accuracy depends on the accuracy of all individual impurity tests.
qNMR
Direct (vs. Internal Standard)
Primary ratio method; does not require a specific reference standard of the analyte.[30]
Requires a suitable certified internal standard; careful experimental setup is crucial for accuracy.
Table 3: Comparison of Potency Assignment Approaches.
Part 4: Stability Assessment
Establishing a re-test date for a reference standard is critical. This requires a stability study conducted under controlled conditions as outlined in ICH Q1A guidelines.[34][35][36]
Protocol 9: Stability Study
Objective: To evaluate the stability of the reference standard under long-term and accelerated storage conditions and to establish a re-test period.
Methodology:
Batch Selection: Use material from at least one well-characterized batch.[37]
Storage Conditions:
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Testing Schedule: Test the standard at defined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[37]
Tests to Perform: At each time point, perform critical tests that are stability-indicating. This must include Chromatographic Purity (HPLC) to monitor for the formation of degradation products and Water Content (Karl Fischer) as the material may be hygroscopic. Appearance should also be documented.
Data Evaluation: Evaluate the data for any trends or significant changes over time.[38] If no significant change is observed, a re-test period can be established.
Caption: Decision tree for evaluating stability study results.
By rigorously applying this comprehensive set of orthogonal analytical protocols, the identity, purity, and potency of 3-(2-Chloro-5-fluorophenyl)propan-1-ol can be confidently established, ensuring its suitability as a high-quality analytical reference standard for pharmaceutical development and quality control.
References
What is Mass Spectrometry? - Broad Institute. [Link]
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. [Link]
Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs. [Link]
Water Determination (Karl Fischer Method) - Japanese Pharmacopoeia. [Link]
Determination of Water Content using the Karl Fischer Coulometric Method - NCBI - NIH. [Link]
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. [Link]
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
"A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) . [Link]
Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]
BRIEFING 281 Residue on Ignition, USP 28 page 2303. The Japanese Pharmacopoeia is the coordinating pharmacopeia . [Link]
A framework for automated structure elucidation from routine NMR spectra - Kanan Lab - Stanford University. [Link]
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) . [Link]
Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning | ACS Central Science . [Link]
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . [Link]
Residual solvent analysis by GC-Headspace - Scharlab Internacional. [Link]
A framework for automated structure elucidation from routine NMR spectra - RSC Publishing. [Link]
Method Development for Drug Impurity Profiling: Part 1 - LCGC International. [Link]
ICH Q3C Impurities: Residual Solvents - USP-NF. [Link]
Lifecycle Management Concepts to analytical Procedures: A compendial perspective - Association for Accessible Medicines. [Link]
ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]
Sulfated Ash Test Procedure in Pharmacopeia | PDF | Chemistry - Scribd. [Link]
Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verificationa - USP-NF. [Link]
Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. [Link]
Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed. [Link]
“Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs” | International Journal of Environmental Sciences . [Link]
A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]
Unambiguous Structural Confirmation of 3-(2-Chloro-5-fluorophenyl)propan-1-ol: A Comparative Guide to 2D NMR Techniques
In the landscape of drug discovery and development, the precise and unequivocal structural determination of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and development, the precise and unequivocal structural determination of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships. For researchers, scientists, and drug development professionals, the ability to confidently elucidate the three-dimensional architecture of a molecule is paramount. This guide provides an in-depth, technical comparison of modern two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural confirmation of 3-(2-Chloro-5-fluorophenyl)propan-1-ol, a substituted phenylpropanol derivative of interest in medicinal chemistry.
This guide will navigate the causality behind experimental choices, presenting a self-validating system of protocols. We will objectively compare the performance of a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—and contrast their utility with alternative analytical methods, supported by illustrative (hypothetical) experimental data.
The Challenge: Isomeric Ambiguity
The synthesis of 3-(2-Chloro-5-fluorophenyl)propan-1-ol can potentially yield several constitutional isomers. Simple one-dimensional (1D) ¹H and ¹³C NMR spectra, while informative, can often be ambiguous, with overlapping signals and complex splitting patterns that obscure a definitive structural assignment. The primary challenge lies in unequivocally establishing the connectivity between the propyl chain and the substituted aromatic ring, as well as confirming the substitution pattern on the phenyl ring itself.
The 2D NMR Solution: A Multi-faceted Approach
Two-dimensional NMR spectroscopy provides a powerful solution to this challenge by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are not apparent in 1D spectra.[1] This guide will focus on a trio of indispensable 2D NMR experiments:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors in a molecule.[2]
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, typically over two to three bonds.[4]
Experimental Data: A Hypothetical Case Study
As no publicly available, complete 2D NMR dataset for 3-(2-Chloro-5-fluorophenyl)propan-1-ol could be located, the following is a realistic, hypothetical dataset generated based on established chemical shift prediction principles and data from analogous structures.[2][5][6] This data will serve as the basis for our interpretive guide.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 3-(2-Chloro-5-fluorophenyl)propan-1-ol
Position
¹H Chemical Shift (ppm)
Multiplicity
Integration
J (Hz)
¹³C Chemical Shift (ppm)
1
3.68
t
2H
6.4
61.5
2
1.85
m
2H
-
32.8
3
2.80
t
2H
7.6
29.7
4
-
-
-
-
140.2 (d, J=7.5 Hz)
5
7.35
dd
1H
8.8, 5.4
130.8 (d, J=8.5 Hz)
6
-
-
-
-
114.5 (d, J=22.0 Hz)
7
7.05
td
1H
8.8, 3.0
116.8 (d, J=24.5 Hz)
8
-
-
-
-
162.5 (d, J=245.0 Hz)
9
7.28
dd
1H
8.8, 3.0
128.5 (d, J=3.5 Hz)
OH
1.55
br s
1H
-
-
(d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, td = triplet of doublets, br s = broad singlet)
Step-by-Step Structural Elucidation Using 2D NMR
The following section details the logical workflow for interpreting the 2D NMR data to arrive at an unambiguous structural confirmation.
Experimental Protocol: 2D NMR Analysis
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
Instrumentation: Acquire all spectra on a 500 MHz NMR spectrometer equipped with a cryoprobe.
1D Spectra: Obtain standard ¹H and ¹³C{¹H} spectra to serve as references for the 2D experiments.
2D Spectra Acquisition:
COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum to map ¹H-¹H correlations.
HSQC: Run a phase-sensitive HSQC experiment with multiplicity editing (HSQC-DEPT) to correlate directly attached ¹H and ¹³C nuclei and determine the multiplicity of each carbon (CH, CH₂, CH₃).
HMBC: Acquire a gradient-enhanced HMBC spectrum optimized for a long-range coupling constant of 8 Hz to identify 2- and 3-bond ¹H-¹³C correlations.
Caption: COSY correlations in the propanol fragment.
Defining the Aromatic Substitution Pattern (COSY & ¹H Splitting)
The aromatic region of the ¹H NMR spectrum (7.0-7.4 ppm) reveals three distinct proton signals, confirming a trisubstituted phenyl ring. The splitting patterns and COSY correlations are crucial for determining the relative positions of the substituents.
The proton at 7.35 ppm (H-5) is a doublet of doublets, indicating two neighboring protons.
The proton at 7.05 ppm (H-7) is a triplet of doublets, suggesting it has two ortho- and one meta-coupled proton.
The proton at 7.28 ppm (H-9) is also a doublet of doublets.
A COSY spectrum would show a correlation between H-5 and H-7, and between H-7 and H-9, establishing their connectivity. The absence of a correlation between H-5 and H-9 confirms they are not adjacent. This pattern is consistent with a 1,2,4-trisubstituted ring.
Connecting the Fragments (HMBC)
The HMBC spectrum is the final piece of the puzzle, providing the crucial long-range correlations that link the propanol chain to the aromatic ring.
A key correlation would be observed from the protons at C-3 (2.80 ppm) to the quaternary carbon C-4 (140.2 ppm) and the protonated carbon C-5 (130.8 ppm) of the aromatic ring. This unequivocally establishes the attachment of the propyl chain at the C-4 position.
Correlations from the aromatic protons to the carbons of the propyl chain would further solidify this assignment. For instance, H-5 (7.35 ppm) would likely show a correlation to C-3 (29.7 ppm).
Long-range correlations within the aromatic ring, such as from H-9 to C-4 and C-5, would further confirm the substitution pattern.
Caption: Key HMBC correlations connecting the fragments.
Comparison with Alternative Structural Elucidation Techniques
While 2D NMR is a powerful tool, it is essential to understand its advantages and limitations in comparison to other common analytical techniques.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
Technique
Information Provided
Advantages
Limitations
2D NMR (COSY, HSQC, HMBC)
Detailed atomic connectivity, stereochemistry (in solution).
Provides unambiguous structural assignment in solution; non-destructive.
Requires larger sample amounts and longer acquisition times; can be complex to interpret for very large molecules. [7]
X-ray Crystallography
Precise 3D atomic coordinates in the solid state.
Provides definitive proof of structure and stereochemistry; can be applied to large molecules. [8]
Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state.
Mass Spectrometry (MS)
Molecular weight and elemental formula (high-resolution MS); fragmentation patterns provide clues about substructures. [9]
High sensitivity, requires very small sample amounts; can be coupled with chromatography for mixture analysis.
Does not provide definitive information on connectivity or stereochemistry; isomeric compounds can be difficult to distinguish.
For 3-(2-Chloro-5-fluorophenyl)propan-1-ol, 2D NMR offers the most comprehensive solution for unambiguous structural confirmation in the solution state, which is often the most relevant for biological activity. While X-ray crystallography would provide a definitive solid-state structure, the challenges associated with crystallization make it a less routine technique for initial structural verification. Mass spectrometry is an essential complementary technique for confirming the molecular weight and elemental composition, but it cannot, on its own, resolve the isomeric ambiguities addressed by 2D NMR.
Conclusion
The structural elucidation of novel organic molecules is a critical process in chemical and pharmaceutical research. This guide has demonstrated a systematic and logical approach to the unambiguous structural confirmation of 3-(2-Chloro-5-fluorophenyl)propan-1-ol using a combination of 2D NMR experiments. By leveraging the complementary information provided by COSY, HSQC, and HMBC, researchers can confidently piece together the molecular puzzle, from individual spin systems to the complete, interconnected structure. While other techniques such as X-ray crystallography and mass spectrometry offer valuable information, the detailed connectivity map provided by 2D NMR in the solution phase remains an unparalleled tool for resolving isomeric ambiguity and ensuring the scientific integrity of the reported structure.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
[2]3. Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
Columbia University NMR Core Facility. HMBC and HMQC. [Link]
Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
University of California, Santa Barbara. (n.d.). 2D NMR - NMR Facility, UCSB Chem and Biochem. [Link]
News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]
[10]13. Royal Society of Chemistry. (2019). Electronic supplementary information. [Link]
Doc Brown's Chemistry. (2025, December 11). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]
[5]15. Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11036-11045. [Link]
Doc Brown's Chemistry. (2025, December 13). The 13 C NMR spectrum of propan-1-ol. [Link]
[6]17. University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Schmidt, F., & Jube, S. (2017). Advances in structure elucidation of small molecules using mass spectrometry. Current Opinion in Biotechnology, 43, 43-50. [Link]
A Comprehensive Guide to the Safe Handling of 3-(2-Chloro-5-fluorophenyl)propan-1-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(2-Chloro-5-fluorophenyl)propan-1-ol. Given the compound's structure as a hal...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(2-Chloro-5-fluorophenyl)propan-1-ol. Given the compound's structure as a halogenated phenylpropanol, this document synthesizes established safety protocols for related chemical classes to ensure best practices in the laboratory. The following procedures are designed to minimize risk and establish a self-validating system of safety for all handling, operational, and disposal steps.
Understanding the Hazard Landscape
All operations involving this chemical must be conducted within a properly functioning chemical fume hood to mitigate the risk of inhaling potentially harmful vapors.[7][8] The work area should be clearly designated, and access should be limited to authorized personnel who are fully aware of the potential hazards and trained in the correct handling procedures.
Operational Workflow for Safe Handling
The following diagram outlines the critical steps for safely managing 3-(2-Chloro-5-fluorophenyl)propan-1-ol from receipt to disposal. Each step is crucial for maintaining a safe laboratory environment.
Caption: Workflow for handling 3-(2-Chloro-5-fluorophenyl)propan-1-ol.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling halogenated organic compounds. The following table summarizes the required equipment, which should be donned before entering the designated work area and only removed after all handling and decontamination procedures are complete.[7][9][10]
Body Part
Personal Protective Equipment
Rationale and Specifications
Eyes/Face
Indirectly vented chemical splash goggles meeting ANSI/ISEA Z87.1 standards. A face shield should be worn over goggles.[9]
Standard safety glasses are insufficient. This combination protects against splashes and potential vapors.[10] A face shield is critical when there is a significant risk of splashing.[9]
Hands
Chemical-resistant gloves (Nitrile, Butyl, or Neoprene). Consider double-gloving.[9][11]
Prevents direct skin contact.[10] Nitrile gloves are a common minimum requirement, but compatibility should always be verified.[11] Inspect gloves for any signs of degradation or holes before each use.[9]
Body
A fully-buttoned, flame-resistant lab coat. Closed-toe shoes are mandatory.[7][9]
Protects skin and personal clothing from accidental spills and splashes. An apron made of chemical-resistant material may be necessary for larger quantities.[9]
Respiratory
Work must be performed in a certified chemical fume hood.[7][11]
A fume hood is the primary engineering control to prevent inhalation of vapors.[8] If there is a potential for exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges must be used.[8][10]
Step-by-Step Handling and Disposal Protocol
Adherence to a systematic procedure is critical for safety. This protocol provides a direct, step-by-step guide for handling 3-(2-Chloro-5-fluorophenyl)propan-1-ol.
Preparation and Handling
Area Preparation : Before bringing the chemical into the workspace, ensure that a certified chemical fume hood is operational.[11] The work area must be free of ignition sources.[9] Confirm that an eyewash station and safety shower are unobstructed and immediately accessible.[9]
Assemble Materials : Gather all necessary equipment, including spill cleanup materials (inert absorbent, such as vermiculite or sand), before retrieving the chemical container.[1]
Don PPE : Put on all required PPE as detailed in the table above.
Chemical Handling : Conduct all transfers, manipulations, and reactions involving 3-(2-Chloro-5-fluorophenyl)propan-1-ol exclusively within the chemical fume hood.[7][8] Use the smallest quantity of the chemical necessary for the procedure.
Spill Response : In the event of a small spill within the fume hood, contain it with an inert absorbent material.[12] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[13] For larger spills, evacuate the area and follow your institution's emergency procedures.[11]
Waste Collection and Disposal
Waste Segregation : All waste containing 3-(2-Chloro-5-fluorophenyl)propan-1-ol, including contaminated consumables and spill cleanup materials, must be collected in a dedicated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste, as this can complicate disposal and increase costs.[13]
Container Management : The waste container must be made of a compatible material, kept tightly sealed when not in use, and clearly labeled with "Hazardous Waste" and the chemical contents.[1][13] Store the container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.[13]
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department. Never pour halogenated organic compounds down the drain.[7]
Post-Handling Decontamination
Decontaminate Surfaces : Thoroughly wipe down the work surfaces and any equipment used with an appropriate solvent and cleaning agent.
Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the face shield, goggles, and lab coat.
Personal Hygiene : Wash hands thoroughly with soap and water immediately after removing gloves and completing all work.[11][14] Do not eat, drink, or smoke in the laboratory area.[14]
By integrating these safety measures into your standard operating procedures, you can effectively manage the risks associated with handling 3-(2-Chloro-5-fluorophenyl)propan-1-ol, ensuring a safe and productive research environment.
References
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
Halogenated Solvents. Washington State University Environmental Health & Safety.
Personal protective equipment for handling FL118-14-Propanol. (2025). BenchChem.
Personal protective equipment for handling 1-Propanol, 1-phenyl, TMS. (2025). BenchChem.
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
Safety Data Sheet for 3-chloro-1,2-propanediol. (2025, November 6). MilliporeSigma.
Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency.
Personal Protective Equipment Required When Working with Propane. (2021, April 8). CanGard.
Safety Data Sheet for 3-Chloro-1,2-propanediol. (2025, December 18). Fisher Scientific.
Safety Data Sheet for 3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol. (2024, December 19). CymitQuimica.
Safety Data Sheet for N-PROPANOL. (2026, February 17). BASF.
Standard Operating Procedures for Use of Halogenated Solvents. PSFC Halogenated Solvents, Plasma Science and Fusion Center.
Personal Protective Equipment (PPE). (2026, March 23). CHEMM.